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molecular formula C6H10O3 B1337491 Tetrahydro-2H-pyran-2-carboxylic acid CAS No. 51673-83-7

Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1337491
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020329

Procedure details

Tetrahydropyran-2-carboxylic acid (3.3g) in dry dichloromethane (60ml) was treated with oxalyl chloride (4.8g, 3.3ml) and DMF (2-3 drops). After the initial effervescence had ceased the mixture was left for a further 1h at ambient temperature. The solvent and excess oxalyl chloride were removed in vacuo and the resultant oil [vmax (CH2Cl2)1830cm-1 ] was dissolved in dichloromethane (20ml). This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess) cooled to 0-5° C., t.l.c. analysis (60% ethyl acetate in hexane) showed a single mobile spot, i.r. spectrum of a sample showed clean conversion to the diazoketone [vmax (CH2Cl2) 2100cm-1 ]. Hydrogen chloride gas was bubbled through the solution until no further starting material was observed by t.l.c. The mixture was washed with brine, dried and the solvent removed in vacuo and the residue purified by flash chromatography on silica gel. The title compound was obtained as a pale yellow oil, (2.8g, 68%); vmax (CH2Cl2) 1740cm-1 ; δH (CDCl3) 1.4-1.7 (4H, m), 1.91-1.98 (2H, m), 3.42-3.53 (1H, m), 3.95-4.07 (2H, m) and 4.48 (2H, s) [Mass spectrum: +ve ion (NH3), MH+ (163), MNH4+ (180)].
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=O.C(Cl)(=O)[C:11]([Cl:13])=O>ClCCl.CN(C=O)C>[Cl:13][CH2:11][C:7]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1)=[O:9]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
O1C(CCCC1)C(=O)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant oil [vmax (CH2Cl2)1830cm-1 ] was dissolved in dichloromethane (20ml)
ADDITION
Type
ADDITION
Details
This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess)
CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled through the solution until
WASH
Type
WASH
Details
The mixture was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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